molecular formula C18H21N3OS B5574526 (3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole

(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B5574526
M. Wt: 327.4 g/mol
InChI Key: KVLQQYQUVJCJPT-GOEBONIOSA-N
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Description

(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14053348 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

Cycloadditions to pyrrolo[1,2-c]thiazoles have been studied for their unique behavior in reactions with electron-deficient alkenes and alkynes. This research highlights the versatility of pyrrolo[1,2-c]thiazole derivatives in forming various complex molecules through cycloaddition reactions, potentially including compounds structurally related to "(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole" (Sutcliffe et al., 2000).

Molecular Structures and Crystal Packing

The study of crystal and molecular structures, such as the analysis of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one, provides insights into the packing and non-covalent interactions in solid states. These studies can aid in understanding the structural properties and stability of compounds like "this compound" (Grinev et al., 2019).

Electropolymerization and Electrochemical Properties

Research on self-assembled monolayers of aromatic pyrrole derivatives for electropolymerization and electrocopolymerization with pyrrole demonstrates the potential application of pyrrole derivatives in enhancing the properties of polymerized layers. This has implications for the development of materials with improved surface structures and electrical properties, relevant to compounds structurally related to "this compound" (Schneider et al., 2017).

Anionic Recognition and Sensing

The development of sensors for anionic species, such as bicarbonate anions, using meso-bis(benzimidazolium) calix[4]pyrrole demonstrates the utility of pyrrole derivatives in chemical sensing and recognition. This research showcases the ability of pyrrole-based receptors to function in low concentrations and highlights their potential application in sensing dissolved CO2 through bicarbonate anions, relevant to environmental monitoring and analysis (Mulugeta et al., 2017).

Novel Synthetic Routes

The development of new synthetic routes to pyrrolo[2,1-c][1,4]benzodiazocine ring systems via Dieckmann condensation indicates the synthetic versatility of pyrrole derivatives. This research contributes to the methodology for synthesizing complex heterocyclic structures, which could include derivatives of "this compound" (Koriatopoulou et al., 2008).

Properties

IUPAC Name

[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-benzyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-20-8-7-14-10-21(11-16(14)20)18(22)15-12-23-17(19-15)9-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLQQYQUVJCJPT-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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